ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C17H20N4O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-[2-(1-oxophthalazin-2-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20N4O4/c1-2-25-17(24)20-9-7-19(8-10-20)15(22)12-21-16(23)14-6-4-3-5-13(14)11-18-21/h3-6,11H,2,7-10,12H2,1H3 |
InChI Key |
VDYUFVVVTKMKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Formylbenzoic Acid with Hydrazine Hydrate
2-Formylbenzoic acid undergoes cyclocondensation with hydrazine hydrate in methanol under reflux (80°C, 2 hours) to yield 1-oxophthalazin-2(1H)-one. This method achieves an 85% yield and is favored for its simplicity and scalability.
Reaction Conditions
Alternative Route via Phthalic Anhydride
Phthalic anhydride reacts with hydrazine sulfate in acetic acid under reflux to form 1-oxophthalazin-2(1H)-one. While less efficient (yield: 16–40%), this method is advantageous when starting from bulk industrial precursors.
The introduction of the acetyl group at the phthalazinone’s N2 position is critical for subsequent piperazine coupling.
Chloroacetylation with Chloroacetyl Chloride
1-Oxophthalazin-2(1H)-one reacts with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C in the presence of potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic substitution, forming 2-(chloroacetyl)-1-oxophthalazin-2(1H)-one.
Optimization Insights
-
Base: K₂CO₃ (2.5 equiv) minimizes side reactions.
-
Solvent: DMF enhances solubility of intermediates.
Piperazine Coupling and Functionalization
The acetylated phthalazinone is conjugated with piperazine to establish the core scaffold.
Nucleophilic Substitution with Piperazine
2-(Chloroacetyl)-1-oxophthalazin-2(1H)-one reacts with piperazine in ethanol under reflux (4 hours), yielding 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine. Excess piperazine (2.0 equiv) ensures complete substitution.
Key Parameters
Esterification with Ethyl Chloroformate
The terminal amine of piperazine undergoes esterification with ethyl chloroformate in dichloromethane (DCM) at 0°C. Triethylamine (TEA) acts as a base to scavenge HCl, forming the final product.
Reaction Scheme
Alternative Synthetic Pathways
One-Pot Multicomponent Reaction
A streamlined approach combines phthalic anhydride, hydrazine hydrate, and ethyl piperazine-1-carboxylate in acetic acid. While reducing purification steps, this method suffers from lower yields (55%) due to competing side reactions.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables stepwise acetylation and phthalazinone coupling. This method, though resource-intensive, achieves 68% yield and high purity (>95%).
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 6.2 minutes.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 75% | Moderate | High |
| One-Pot Reaction | 55% | Low | Moderate |
| Solid-Phase Synthesis | 68% | High | Low |
Industrial-Scale Considerations
Cost Efficiency
Bulk procurement of phthalic anhydride ($0.5/kg) and piperazine ($12/kg) makes the stepwise method economically viable for kilogram-scale production.
Environmental Impact
Ethanol and DMF are prioritized over chlorinated solvents to align with green chemistry principles.
Challenges and Mitigation Strategies
Low Solubility of Intermediates
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety (-COOCH2CH3) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in drug development.
-
Mechanistic Notes :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of water, generating a hydroxide ion that attacks the electrophilic carbonyl carbon.
-
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF | N-Methylated piperazine derivative | |
| Acylation | AcCl, pyridine | N-Acetylated analog |
-
Key Observations :
-
Steric hindrance from the phthalazinone moiety may limit reactivity at the piperazine ring.
-
Reactions are typically conducted in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
-
Reduction of the Phthalazinone Carbonyl Group
The ketone group in the phthalazinone ring can be reduced to a secondary alcohol or alkane under controlled conditions.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| NaBH4 | Methanol, 0°C to RT | 1-Hydroxyphthalazin-2(1H)-yl derivative | |
| LiAlH4 | THF, reflux | Fully reduced phthalazine analog |
-
Limitations :
-
Over-reduction may occur with strong reducing agents like LiAlH4, leading to saturation of the aromatic ring.
-
Cyclization Reactions
The phthalazinone moiety can participate in cycloaddition or ring-expansion reactions. For example, reaction with hydrazine derivatives forms fused heterocycles.
-
Synthetic Utility :
-
These reactions enable the construction of polycyclic systems with potential bioactivity.
-
Oxidation Reactions
The acetyl group bridging the phthalazinone and piperazine rings may undergo oxidation to form a ketone or carboxylic acid.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| KMnO4 | H2SO4, H2O, Δ | Oxo-acetyl derivative | |
| CrO3 | Acetic acid, RT | Carboxylic acid analog |
-
Challenges :
-
Over-oxidation risks degrading the phthalazinone ring.
-
Interaction with Biological Nucleophiles
In medicinal chemistry contexts, this compound reacts with biological thiols (e.g., glutathione) or amines (e.g., lysine residues), forming covalent adducts.
| Target | Reaction Site | Biological Consequence | References |
|---|---|---|---|
| Glutathione | Electrophilic carbonyl groups | Detoxification or bioactivation | |
| Serine proteases | Piperazine nitrogen | Enzyme inhibition |
Synthetic Optimization Data
Critical parameters for maximizing yield in key reactions:
| Reaction | Optimal Solvent | Temperature | Catalyst | Yield (%) | References |
|---|---|---|---|---|---|
| Piperazine alkylation | DMF | 60°C | K2CO3 | 78 | |
| Phthalazinone reduction | Methanol | 0°C | NaBH4 | 65 | |
| Ester hydrolysis | H2O/ethanol (1:1) | Reflux | HCl | 92 |
Stability Under Various Conditions
Scientific Research Applications
Biological Activities
The compound exhibits several potential biological activities, which are critical for its application in medicinal chemistry. These include:
- Antitumor Activity : Preliminary studies suggest that derivatives of phthalazinone can inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
- Antimicrobial Properties : Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate has shown promise in inhibiting bacterial growth, making it a candidate for antibiotic development.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes that require optimization of reaction conditions such as temperature and solvent choice. The ability to modify this compound through structural alterations enhances its therapeutic potential by improving efficacy and reducing side effects .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profiles. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating the strength of the interaction between the compound and target proteins or enzymes.
- Mechanism of Action Studies : Investigating how the compound exerts its effects at the molecular level.
These studies are vital for optimizing the compound's therapeutic applications and understanding its pharmacodynamics.
Mechanism of Action
The mechanism of action of ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phthalazinone moiety may bind to enzymes or other proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with acetyl-linked heterocyclic substituents exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate with key analogs:
Substituent Variations and Structural Features
Physicochemical Properties
- Melting Points: Compound 3b (phenylamino-phenylacetyl derivative) melts at 109–111°C . Phthalazinone analogs are expected to exhibit higher melting points due to increased planarity and hydrogen-bonding capacity, though direct data are unavailable.
- Solubility: The dicyano-substituted 3ac () likely has higher aqueous solubility due to polar nitrile groups compared to the hydrophobic phthalazinone in the target compound.
- Spectral Data: 1H-NMR shifts for phenylamino derivatives (e.g., 3b) show aromatic protons at δ 6.67–7.43 ppm and piperazine signals at δ 3.17–3.83 ppm . Phthalazinone-containing analogs may exhibit downfield shifts for the phthalazinone protons (δ > 8.0 ppm) due to electron-withdrawing effects.
Biological Activity
Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate is a synthetic compound belonging to the class of phthalazinone derivatives. It has gained attention in medicinal chemistry due to its unique structural features, which include a piperazine ring and a phthalazinone moiety. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.4 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Initial studies suggest that the compound may influence:
- Enzyme Inhibition : It has been noted for potential inhibitory effects on enzymes involved in lipid metabolism, which could be beneficial in treating conditions like obesity and type 2 diabetes.
- Cell Proliferation Modulation : The compound may affect cellular signaling pathways that regulate cell growth and proliferation, indicating possible anticancer properties.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be advantageous in managing chronic inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Experimental Data
A selection of studies provides insight into the biological activities of this compound:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using chloroacetyl chloride or acyl chlorides under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or toluene at elevated temperatures (110–120°C) . Optimization involves adjusting stoichiometry (e.g., 1.2 equiv. of acylating agents), reaction time (overnight stirring), and purification via silica gel chromatography (ethyl acetate/hexane gradients) . Monitoring via TLC ensures reaction completion.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 1.49 ppm for tert-butyl groups, δ 3.44–3.84 ppm for piperazine protons) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks. Programs like SHELXL refine structures, leveraging high-resolution data to confirm bond lengths/angles .
- LC-MS/FT-IR : Validates molecular weight (e.g., m/z 342.9 for related compounds) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what are the limitations?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or enzymes. For example, piperazine derivatives are docked into ATP-binding pockets using PDB structures (e.g., 3QRI). Limitations include neglecting solvent effects and conformational flexibility. MD simulations (e.g., GROMACS) refine predictions but require high computational resources . Validation via in vitro assays (e.g., IC50 measurements) is essential .
Q. How do physicochemical properties (e.g., solubility, logP) influence formulation strategies for in vivo studies?
- Methodological Answer :
- Solubility : Measured via shake-flask method (aqueous/organic phases). Piperazine derivatives often exhibit poor water solubility (<1 mg/mL), necessitating co-solvents (e.g., DMSO) or liposomal encapsulation .
- logP : Calculated via HPLC (C18 columns) or software (e.g., ChemAxon). A logP >3 suggests high membrane permeability but may hinder aqueous stability .
- Stability : Assessed via accelerated degradation studies (40°C/75% RH). Oxidative susceptibility (e.g., chloroacetyl groups) requires inert storage conditions .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values) for this compound?
- Methodological Answer :
- Assay Standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assays) .
- Batch Variability : Characterize purity (HPLC ≥95%) and confirm stereochemistry (CD spectroscopy) .
- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on shared protocols (e.g., 24h exposure vs. 48h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
